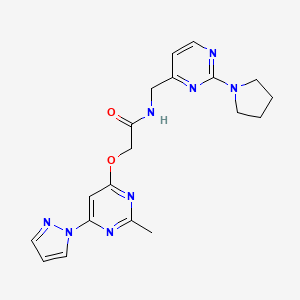

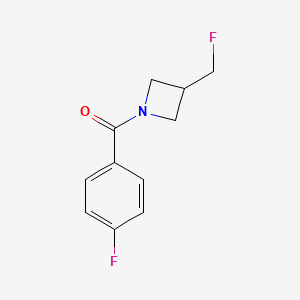

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone, also known as FMAM, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. FMAM is a member of the class of azetidinone compounds, which are known to have diverse biological activities.

Aplicaciones Científicas De Investigación

Preclinical Drug Disposition and Efficacy Predictions

GDC-0973, a structurally related compound, has been identified as a potent and highly selective inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 (MEK1/2), which plays a crucial role in various cellular processes, including cell proliferation and survival. This compound's preclinical disposition and the relationship between its plasma concentrations and efficacy in mouse xenograft models have been extensively studied, providing valuable insights for the development of new therapeutic agents targeting the MAPK/ERK pathway (E. Choo et al., 2012).

Catalytic Asymmetric Addition in Organic Synthesis

Azetidine derivatives like enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have demonstrated utility in the catalytic asymmetric addition of organozinc reagents to aldehydes. This approach enables the preparation of enantioenriched alcohols, a key objective in synthetic organic chemistry, highlighting the compound's significance in facilitating stereoselective reactions and contributing to the synthesis of complex, biologically active molecules (Mincan Wang et al., 2008).

Formulation Development for Poorly Water-Soluble Compounds

In the realm of pharmaceutical formulation, azetidine derivatives have been explored to improve the bioavailability of poorly water-soluble compounds. A study focused on developing a precipitation-resistant solution formulation for Compound A, a selective inhibitor of the ultrarapid potassium current (IKur), showcased the potential of azetidine-containing compounds in enhancing drug solubility and plasma exposure, a critical aspect of drug development (Lori Burton et al., 2012).

Antibacterial Applications

Another study highlighted the novel antibacterial activities of azetidine derivatives, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis of these compounds provided insights into the design of new antibacterial agents with potent activity and specific target profiles (Y. Kuramoto et al., 2003).

Propiedades

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGXBTYPENNTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)